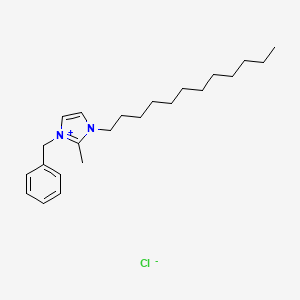
p-Methoxybenzylidene p-phenylazoaniline
Descripción general
Descripción
P-Methoxybenzylidene p-phenylazoaniline, also known as Sudan I, is an organic compound with the molecular formula C20H17N3O1. It has an average mass of 315.368 Da and a mono-isotopic mass of 315.137177 Da2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of p-Methoxybenzylidene p-phenylazoaniline from the web search results.Molecular Structure Analysis
The molecular structure of p-Methoxybenzylidene p-phenylazoaniline consists of 20 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom3. The IUPAC Standard InChI is InChI=1S/C20H17N3O/c1-24-20-13-7-16 (8-14-20)15-21-17-9-11-19 (12-10-17)23-22-18-5-3-2-4-6-18/h2-15H,1H33.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving p-Methoxybenzylidene p-phenylazoaniline from the web search results.Physical And Chemical Properties Analysis
P-Methoxybenzylidene p-phenylazoaniline has a molecular weight of 315.36853. However, I couldn’t find more detailed physical and chemical properties from the web search results.Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
- Crystal Structure : p-Methoxybenzylidene p-phenylazoaniline (MBPAA) exhibits a monoclinic unit cell with antiparallel oriented molecules forming a herringbone-like pattern in its crystal structure (Vani & Vijayan, 1977).
Impact on Liquid Crystalline Phases
- Hydrogen-Bonded Mesogens : MBPAA, when synthesized with p-n-alkoxybenzoic acids, reveals the induction of smectic-G phase in liquid crystals. This study explores the role of the imino group in MBPAA on liquid-crystallinity (Kumar et al., 2003).
Applications in Peptide Synthesis
- Peptide Synthesis : MBPAA derivatives have been used as carboxyl-protecting groups in the synthesis of protected amino acids and peptides, demonstrating their significance in peptide synthesis (Stewart, 1968).
Investigations in Infrared Absorption and Preorientation Potential
- Infrared Absorption Spectra : The study of MBPAA analogs in various phases using infrared absorption offers insights into the potential barriers of molecules in crystal, nematic crystal, and isotropic phases (Kirov & Simova, 1973).
Role in Antibacterial and Cytotoxicity Studies
- Antibacterial Activity : MBPAA-substituted compounds have shown significant antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus. This highlights its potential application in antibacterial research (Patil et al., 2010).
Analgesic Properties
- Analgesic Profile : Derivatives of MBPAA, particularly the 4-methoxybenzylidene derivatives, have exhibited notable analgesic activity, comparable to standard analgesic drugs (Leite et al., 1999).
Utilization in Oxidation Reactions
- Oxidation of Saccharides : MBPAA-protected saccharides have been utilized in oxidation reactions, yielding derivatives with unprotected hydroxyl groups, showcasing its utility in organic synthesis (Zhang & Magnusson, 1996).
Contributions to Anticancer Research
- Anticancer Activity : Certain MBPAA scaffolds have been synthesized and evaluated for anticancer activity against various human cancer cell lines, contributing to the field of oncology (2020).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of p-Methoxybenzylidene p-phenylazoaniline from the web search results.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of research or applications of p-Methoxybenzylidene p-phenylazoaniline from the web search results.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-24-20-13-7-16(8-14-20)15-21-17-9-11-19(12-10-17)23-22-18-5-3-2-4-6-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJXCFUTNROPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038620 | |
| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methoxybenzylidene p-phenylazoaniline | |
CAS RN |
744-66-1, 27287-91-8 | |
| Record name | N-[(4-Methoxyphenyl)methylene]-4-(2-phenyldiazenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxybenzylidene p-phenylazoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-((methoxyphenyl)methylene)-4-(2-phenyldiazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027287918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisal-p-aminoazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-[(methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxy-benzylidene)-(4-phenylazo-phenyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Chloro-4-[(2-chloroethyl)thio]benzene](/img/structure/B1346925.png)








